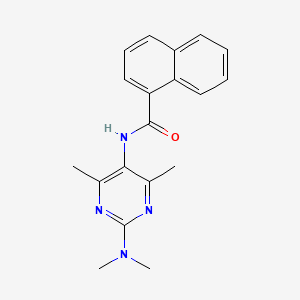

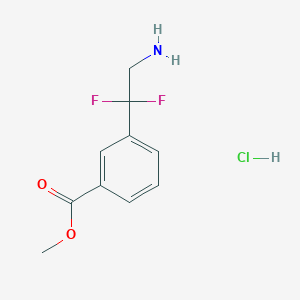

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N,N-dimethylethylenediamine are synthesized through reactions involving formaldehyde and formic acid .Applications De Recherche Scientifique

Alzheimer's Disease Imaging

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide derivatives have been utilized in Alzheimer's disease research. Specifically, a derivative, [18F]FDDNP, has been used with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This technique aids in diagnostic assessments and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Anticancer Research

Naphthalimide derivatives, including those related to N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide, have shown promise in anticancer research. For example, a derivative, UNBS3157, demonstrated potent antitumor activity and induced autophagy and senescence in cancer cells. This compound displayed a higher tolerated dose compared to similar agents and did not provoke hematotoxicity in mice, making it a potential anticancer agent (Van Quaquebeke et al., 2007).

Fluorescence Studies in Protein Interactions

Naphthalimide derivatives, including those based on N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide, have been used in fluorescence studies, particularly for investigating protein-protein interactions. These derivatives exhibit sensitivity to changes in the local solvent environment, making them useful as probes in biological research (Loving & Imperiali, 2008).

Photophysics and Biological Applications

Naphthalimide derivatives, like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), have been synthesized for use as biological probes. Their fluorescence properties make them valuable in studying the dynamic interactions in biological systems (Vázquez et al., 2005).

Herbicidal Activities

Some compounds related to N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide have been investigated for their herbicidal activities. This includes studies on specific derivatives' effects on various plant species, showing potential in agricultural applications (Liang Fu-b, 2014).

Photophysical Study for Sensory Applications

Naphthalimide derivatives, related to the core structure of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide, have been studied for their photophysical properties, particularly for sensory applications. These studies focus on how solvent nature and other factors affect their fluorescence properties (Cerezo et al., 2001).

DNA Binding Studies

Naphthalene imides and diimides, related to N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide, have been explored for their ability to bind DNA. These compounds intercalate into DNA and have potential applications in the development of sequence-specific DNA-directed drug candidates (Liu et al., 1996).

Fluorescence Imaging in Cells

Some N-(2-(dimethylamino)naphthalene-based probes have been used for high-resolution fluorescence imaging of zinc ions in cells, demonstrating potential in cellular imaging applications (Ji Ha Lee et al., 2015).

Photoinitiators in Polymerization

Naphthalimide derivatives, including those based on N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide, have been used as photoinitiators in polymerization processes under LED irradiation. Their efficiency in photopolymerization showcases their utility in materials science (Zhang et al., 2018).

pH-Sensing Applications

Derivatives of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide have been explored for their use in pH-sensing applications. These compounds demonstrate changes in photophysical properties in response to pH variations, making them potential candidates for developing colorimetric pH sensors (Yan et al., 2017).

Textile Modification for Sensing and Antibacterial Properties

Naphthalimide derivatives have been applied in the modification of cotton fabrics for use as sensors for metal ions and as antibacterial textiles. This illustrates the versatility of these compounds in various applications, including materials science and biotechnology (Staneva et al., 2019).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-12-17(13(2)21-19(20-12)23(3)4)22-18(24)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNNHQAHTKCMDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2808288.png)

![5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2808292.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2808299.png)

![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2808304.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-methylimidazolidin-2-one](/img/structure/B2808305.png)

![2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808308.png)

![2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide](/img/structure/B2808310.png)

![2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2808311.png)